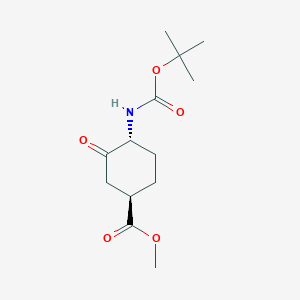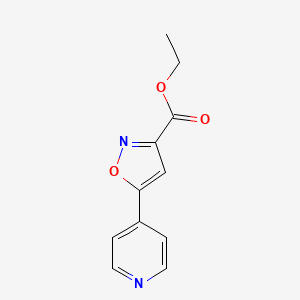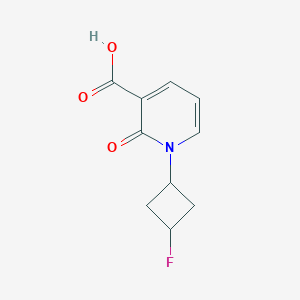
Methyl trans-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate typically involves the protection of an amino group with the Boc group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is often used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Deprotection of the Boc group results in the free amine.
科学的研究の応用
Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and amino acids for biological studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate involves the selective protection and deprotection of the amine group. The Boc group provides stability during chemical reactions and can be removed under acidic conditions to reveal the free amine. This allows for further functionalization and modification of the compound.
類似化合物との比較
Similar Compounds
Methyl (1R,4R)-4-amino-3-oxocyclohexane-1-carboxylate: Lacks the Boc protecting group, making it more reactive.
Methyl (1R,4R)-4-((benzyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate: Features a different protecting group (benzyloxycarbonyl) with distinct deprotection conditions.
Methyl (1R,4R)-4-((fluorenylmethyloxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate: Uses the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions.
Uniqueness
The uniqueness of Methyl (1R,4R)-4-((tert-butoxycarbonyl)amino)-3-oxocyclohexane-1-carboxylate lies in its use of the Boc protecting group, which provides stability and selectivity during chemical reactions. The Boc group can be easily removed under mild acidic conditions, making it a versatile tool in organic synthesis.
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-6-5-8(7-10(9)15)11(16)18-4/h8-9H,5-7H2,1-4H3,(H,14,17)/t8-,9-/m1/s1 |
InChIキー |
PAOZDFKVIXWHGK-RKDXNWHRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CC1=O)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)


![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)

![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)



![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
